2-(cyclopentylthio)-1-methyl-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopentylthio group attached to the second position of the imidazole ring and a methyl group at the first position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
- The primary targets of 2-(cyclopentylthio)-1-methyl-1H-imidazole are muscarinic receptors . These receptors are part of the cholinergic system and play a crucial role in controlling pupil size and lens shape in the eye .
- When applied topically to the eyes, the compound’s effects are rapid and intense, reaching maximum effect within 15 to 60 minutes. Recovery typically occurs within 24 hours .
Target of Action
Mode of Action
Preparation Methods
The synthesis of 2-(cyclopentylthio)-1-methyl-1H-imidazole typically involves the reaction of 2-mercaptoimidazole with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-mercaptoimidazole+cyclopentyl bromideK2CO3,DMFthis compound
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(cyclopentylthio)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-(cyclopentylthio)-1-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(cyclopentylthio)-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:
2-mercaptoimidazole: Lacks the cyclopentylthio group, making it less hydrophobic and potentially less bioavailable.
1-methylimidazole: Lacks the thiol group, which may result in different reactivity and biological activity.
2-(cyclopentylthio)-1H-imidazole: Similar structure but without the methyl group, which may affect its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-11-7-6-10-9(11)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUCVDTLIXYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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